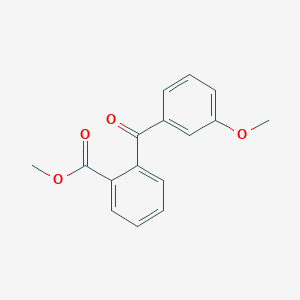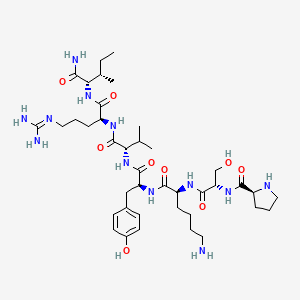![molecular formula C11H19NO6 B12557524 Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate CAS No. 189504-08-3](/img/structure/B12557524.png)
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate is an organic compound with a complex structure that includes ester and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate typically involves the esterification of (3R)-3-aminopimelic acid with dimethyl sulfate and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. For example, oxidation of this compound can yield (3R)-3-[(ethoxycarbonyl)amino]hexanedioic acid .
Applications De Recherche Scientifique
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism by which Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate exerts its effects involves the interaction of its functional groups with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The compound’s reactivity is largely determined by the presence of these functional groups and their ability to undergo chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate include:
- Dimethyl (3R)-3-aminopimelate
- Ethyl (3R)-3-aminopimelate
- Dimethyl (3R)-3-[(methoxycarbonyl)amino]hexanedioate
Uniqueness
The presence of the ethoxycarbonyl group, in particular, allows for specific interactions and transformations that are not possible with other similar compounds .
Propriétés
Numéro CAS |
189504-08-3 |
|---|---|
Formule moléculaire |
C11H19NO6 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
dimethyl (3R)-3-(ethoxycarbonylamino)hexanedioate |
InChI |
InChI=1S/C11H19NO6/c1-4-18-11(15)12-8(7-10(14)17-3)5-6-9(13)16-2/h8H,4-7H2,1-3H3,(H,12,15)/t8-/m1/s1 |
Clé InChI |
MSXISTCQQQJGEE-MRVPVSSYSA-N |
SMILES isomérique |
CCOC(=O)N[C@H](CCC(=O)OC)CC(=O)OC |
SMILES canonique |
CCOC(=O)NC(CCC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)



![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)

![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)

![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)




